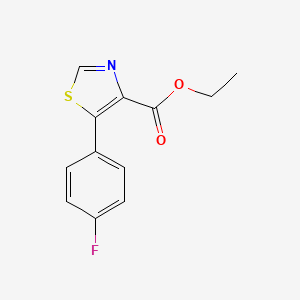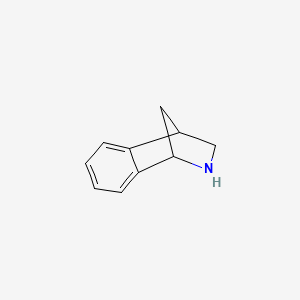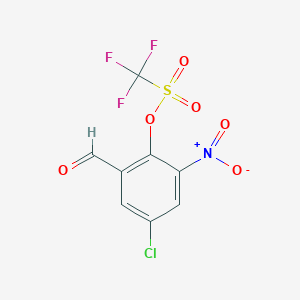
4-Chloro-2-formyl-6-nitrophenyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-formyl-6-nitrophenyl trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a chloro group, a formyl group, a nitro group, and a trifluoromethanesulfonate group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-formyl-6-nitrophenyl trifluoromethanesulfonate typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzaldehyde to introduce the nitro group. This is followed by the formylation of the nitro compound. Finally, the trifluoromethanesulfonate group is introduced using trifluoromethanesulfonic anhydride under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling reactive intermediates and reagents.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-formyl-6-nitrophenyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the formyl group.
Substituted Aromatics: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-Chloro-2-formyl-6-nitrophenyl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Chemical Biology: Used in the study of biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-formyl-6-nitrophenyl trifluoromethanesulfonate involves its reactivity towards nucleophiles and electrophiles. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl trifluoromethanesulfonate: Similar structure but lacks the chloro and formyl groups.
Phenyl trifluoromethanesulfonate: Lacks the nitro, chloro, and formyl groups.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Different alkyl group attached to the trifluoromethanesulfonate moiety.
Uniqueness
4-Chloro-2-formyl-6-nitrophenyl trifluoromethanesulfonate is unique due to the combination of functional groups attached to the benzene ring. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and material science.
Propiedades
Fórmula molecular |
C8H3ClF3NO6S |
|---|---|
Peso molecular |
333.63 g/mol |
Nombre IUPAC |
(4-chloro-2-formyl-6-nitrophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H3ClF3NO6S/c9-5-1-4(3-14)7(6(2-5)13(15)16)19-20(17,18)8(10,11)12/h1-3H |
Clave InChI |
SMAAECYHFKHFEX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C=O)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



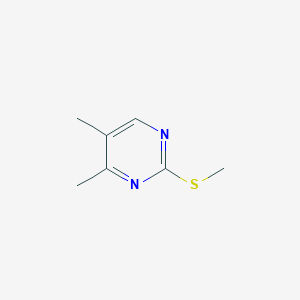
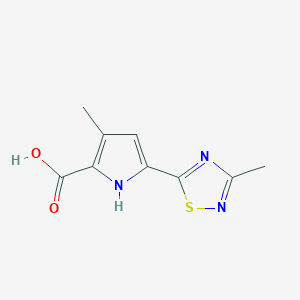
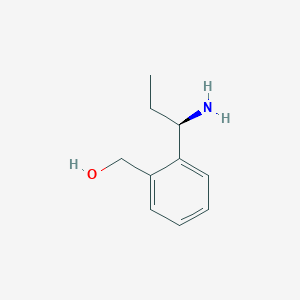
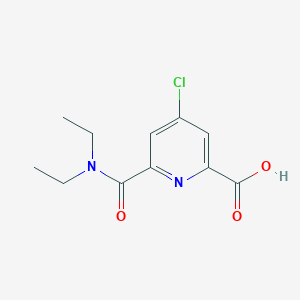
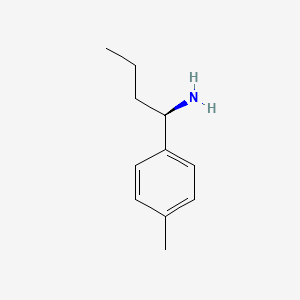


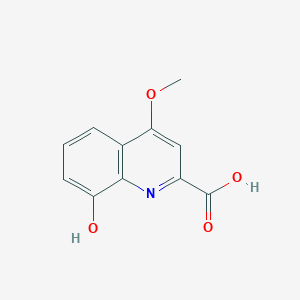
![(3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13031673.png)
![7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13031678.png)
